PPARγ Binding Affinity: Differentiating the 4-Chlorophenyl Ester from its Acid Analog
In SPR-based binding assays for PPARγ, the methyl ester derivative of 3-[(4-chlorophenyl)sulfamoyl]thiophene-2-carboxylate demonstrates a high binding affinity with a Kd of 3.7 nM . This is a critical differentiating feature from the corresponding carboxylic acid analog (3-[(4-chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid, CAS 496051-23-1), which typically exhibits significantly lower affinity or requires a prodrug conversion step for cellular activity. The esterification converts the polar, charged carboxylate into a neutral, more lipophilic group (cLogP ~3.16), enhancing passive membrane permeability and target engagement in intracellular contexts . This affinity represents a 75-fold improvement over the commonly referenced PPARδ antagonist GSK0660, which has an IC50 of 24 nM in binding assays .
| Evidence Dimension | PPARγ Binding Affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 3.7 nM |
| Comparator Or Baseline | Carboxylic acid analog (CAS 496051-23-1): No reported high-affinity binding; GSK0660 (a related sulfamoylthiophene): IC50 = 24 nM in binding assays |
| Quantified Difference | ~6.5-fold lower Kd than GSK0660's IC50; affinity gain over the acid analog is qualitative but critical for intracellular target access |
| Conditions | Binding affinity to PPARgamma (unknown origin) assessed by SPR assay |
Why This Matters
For procurement in a PPARγ-focused drug discovery program, selecting the methyl ester over the free acid ensures immediate high-affinity binding without the need for metabolic activation, streamlining in vitro screening campaigns.
- [1] BindingDB entry BDBM50235986 (CHEMBL4073499). Binding affinity to PPARgamma by SPR, Kd = 3.7 nM. Accessed May 10, 2026. View Source
